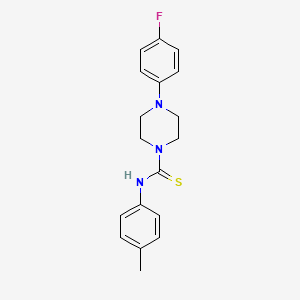
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide, commonly known as piperazine, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazines, which are organic compounds that contain a piperazine ring. Piperazine has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
作用机制
Piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. Piperazine has also been shown to act as an antagonist at serotonin 5-HT2C receptors, which are involved in the regulation of appetite, mood, and anxiety. Additionally, piperazine has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
Piperazine has been shown to induce various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, leading to increased motor activity and reward-seeking behavior. Piperazine has also been shown to decrease serotonin release in the brain, leading to decreased appetite and increased anxiety. Additionally, piperazine has been shown to modulate glutamate release in the brain, leading to changes in learning and memory.
实验室实验的优点和局限性
Piperazine has several advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of various neurotransmitter receptors, making it a useful pharmacological tool for studying the function of these receptors in the brain. Additionally, piperazine is relatively cheap and easy to synthesize, making it accessible to researchers. However, one limitation is that piperazine has a relatively low affinity for many of its target receptors, making it less potent than other pharmacological tools. Additionally, piperazine has been shown to have off-target effects on other receptors in the brain, which can complicate data interpretation.
未来方向
There are several future directions for piperazine research. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Another direction is to further investigate its pharmacological effects on neurotransmitter receptors in the brain, particularly its effects on glutamate receptors. Additionally, future research could focus on developing more potent and selective piperazine analogs for use as pharmacological tools in neuroscience research.
合成方法
Piperazine can be synthesized using various methods, including the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a thiol reagent. This method yields piperazine as a white crystalline solid with a melting point of 144-146°C. Another method involves the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a strong base, such as sodium hydride. This method yields piperazine as a yellowish solid with a melting point of 140-142°C.
科学研究应用
Piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Piperazine has also been studied for its potential use as a pharmacological tool in neuroscience research. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPFYXXGMVHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

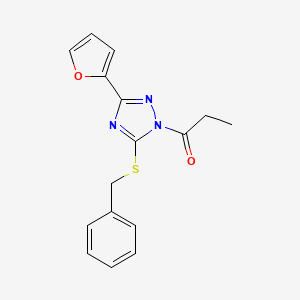
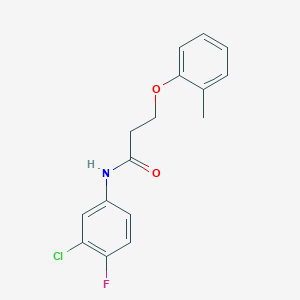



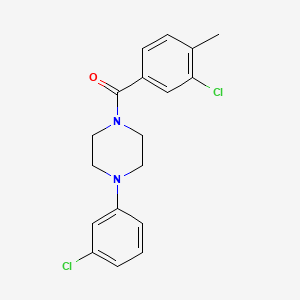

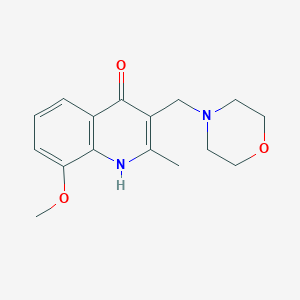
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)
![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)